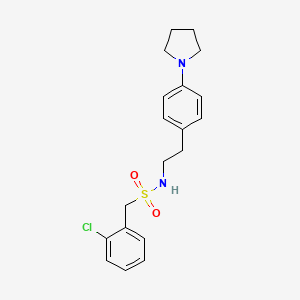
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile, also known as CP-265026, is a novel small molecule that has been researched extensively in the field of medicinal chemistry. CP-265026 has been found to possess a wide range of biological activities that make it a promising candidate for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One of the primary applications of 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile in scientific research is in the synthesis of optically active compounds. For example, its reaction with aldehydes, in the presence of piperidine in acetonitrile, can yield optically active 4-hydroxyalk-2-enenitriles with good optical and chemical yields. The absolute configuration of these compounds, such as (−)-4-hydroxypent-2-enenitrile, has been determined, showcasing its importance in stereochemical studies and organic synthesis (Junzo Nolcami et al., 1986).
Photodecarboxylation Studies
In another line of research, the photodecarboxylation of related compounds like 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile has been studied. This process leads to the formation of corresponding thiazoles, thiazolines, and benzonitriles, demonstrating the chemical's role in photochemical transformation studies. Such reactions are significant for understanding photochemical mechanisms and developing new photoreactive materials (N. Suzuki et al., 1976).
Pharmaceutical Research
4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride (TM208), a novel anticancer compound, has been quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in rat plasma. This study showcases the utility of related compounds in the development and pharmacokinetic analysis of new pharmaceutical agents, indicating the broader applicability of this compound derivatives in medical research (Xi-wei Ji et al., 2012).
Catalysis and Organic Transformations
Additionally, piperidinium triflate catalyzed reactions, involving structures related to this compound, have been explored for the synthesis of biologically relevant hydropyrimidines. This illustrates the compound's relevance in catalysis and as a precursor in the synthesis of complex organic molecules, potentially useful in drug development and synthetic chemistry (C. Ramalingan et al., 2010).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound, such as bis(Chlorophenyl)acetic acid (DDA), have been identified as significant environmental contaminants. Their formation from DDT degradation and presence in aquatic systems highlight the importance of studying these compounds for environmental monitoring and understanding the persistence of chemical pollutants (T. Heberer & U. Dünnbier, 1999).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDNPHTHIAPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)


![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)
![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)
